Lipophilicity Edge Over the Methyl Analog (ΔXLogP3 = +0.3)
The target compound (1-ethyl-1H-imidazol-2-yl)methanesulfonyl chloride exhibits a computed XLogP3 of 0.3, compared with 0.0 for the closest commercial analog, (1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride [1]. Although the absolute difference appears modest, it shifts the molecule from the lipophilicity floor into a range where incremental logP gains are correlated with improved passive membrane permeability and oral absorption potential [2]. For fragment-based or DNA-encoded library campaigns where logD is tightly controlled, this Δ = 0.3 log unit can be the decisive factor for scaffold progression.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | (1-methyl-1H-imidazol-2-yl)methanesulfonyl chloride: XLogP3 = 0.0 |
| Quantified Difference | ΔXLogP3 = +0.3 |
| Conditions | PubChem XLogP3 3.0 algorithm; computed from molecular structure |
Why This Matters
A +0.3 logP advantage can translate into measurable gains in permeability and protein binding, making the ethyl analog the preferred choice when optimizing for cellular activity.
- [1] PubChem CID 71635271 (ethyl) and PubChem CID 71647905 (methyl), computed XLogP3 values, National Library of Medicine, accessed 2026-05. View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. View Source
